

# The Discovery and History of Sulfated Gastrin I: A Technical Whitepaper

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Gastrin I (human) (sulfated)**

Cat. No.: **B12408143**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

Gastrin, a key peptide hormone in the regulation of gastric acid secretion, exists in multiple molecular forms. The discovery of its sulfated and non-sulfated variants, Gastrin II and Gastrin I respectively, by Gregory and Tracy in the 1960s, marked a pivotal moment in gastrointestinal endocrinology. This technical guide provides an in-depth exploration of the discovery, history, and differential biological activities of sulfated Gastrin I. We present a compilation of quantitative data, detailed experimental protocols for its study, and a visualization of its primary signaling pathway to serve as a comprehensive resource for researchers in physiology, pharmacology, and drug development.

## Discovery and Historical Perspective

The existence of a hormonal substance from the gastric antrum that stimulates acid secretion was first proposed by John S. Edkins in 1905, which he named "gastrin".<sup>[1]</sup> However, it was the seminal work of Roderic Alfred Gregory and Hilda Tracy at the University of Liverpool in the mid-20th century that led to the isolation and characterization of this hormone.<sup>[2][3]</sup> Their meticulous efforts, involving the processing of hundreds of porcine stomachs, resulted in the purification of two distinct forms of gastrin.<sup>[2]</sup> In 1964, they published their findings, designating the two peptides as Gastrin I and Gastrin II.<sup>[3]</sup> Subsequent structural analysis revealed that both were heptadecapeptides, with the sole difference being the sulfation of the tyrosine residue at position 12 in Gastrin II, making it the sulfated counterpart to Gastrin I.<sup>[3]</sup> This

discovery was the first to identify sulfation as a post-translational modification of a peptide hormone, opening a new avenue of research into the physiological significance of this modification.

## Quantitative Analysis of Sulfated vs. Non-sulfated Gastrin I

The sulfation of Gastrin I has been shown to modulate its biological activity, including its binding affinity to the cholecystokinin B receptor (CCKBR), its potency in stimulating gastric acid secretion, and its metabolic stability. The following tables summarize key quantitative data from various studies.

Table 1: Comparative Binding Affinity for the Cholecystokinin B Receptor (CCKBR)

| Ligand                              | Cell Type/Preparation       | Kd (nM)                                      | Reference |
|-------------------------------------|-----------------------------|----------------------------------------------|-----------|
| Sulfated Gastrin-17 (Gastrin II)    | Guinea pig pancreatic acini | 0.08                                         | [4]       |
| Non-sulfated Gastrin-17 (Gastrin I) | Guinea pig pancreatic acini | 1.5                                          | [4]       |
| Sulfated Gastrin-17                 | Transfected COS cells       | Increased affinity ~50-fold vs. non-sulfated | [5]       |
| Non-sulfated Gastrin-17             | Transfected COS cells       | Baseline affinity                            | [5]       |

Table 2: Potency for Gastric Acid Secretion in Humans

| Parameter                                  | Sulfated Gastrin-17 | Non-sulfated Gastrin-17 | Reference |
|--------------------------------------------|---------------------|-------------------------|-----------|
| Maximal Acid Response (mmol/h)             | 35.7 ± 4.3          | 39.8 ± 7.5              | [6]       |
| 50% Effective Dose (pmol/kg/h)             | 22.2 ± 6.7          | 29.3 ± 5.8              | [6]       |
| 50% Effective Serum Concentration (pmol/L) | 34.7 ± 5.0          | 42.5 ± 11.8             | [6]       |

Table 3: Pharmacokinetic Properties in Humans

| Parameter                                    | Sulfated Gastrin-6 | Non-sulfated Gastrin-6 | Non-sulfated Gastrin-17 | Reference |
|----------------------------------------------|--------------------|------------------------|-------------------------|-----------|
| Half-life (min)                              | 2.1 ± 0.3          | 1.9 ± 0.3              | 5.3 ± 0.3               | [7]       |
| Metabolic Clearance Rate (MCR) (ml/kg/min)   | 42.8 ± 3.7         | 139.4 ± 9.6            | 16.5 ± 1.3              | [7]       |
| Apparent Volume of Distribution (Vd) (ml/kg) | 139.0 ± 30.5       | 392.0 ± 81.6           | 124.3 ± 9.6             | [7]       |

## Experimental Protocols

### Isolation and Separation of Sulfated and Non-sulfated Gastrin

The original method developed by Gregory and Tracy involved a multi-step extraction and purification process from porcine antral mucosa.[\[2\]](#) Modern approaches utilize high-performance liquid chromatography (HPLC) for efficient separation.

Protocol: Reversed-Phase HPLC Separation

- Sample Preparation: Prepare a crude extract of gastrin from tissue homogenates.
- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm).
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
- Mobile Phase B: 0.1% TFA in acetonitrile.
- Gradient: A linear gradient of increasing acetonitrile concentration (e.g., 0-60% B over 60 minutes).
- Detection: UV absorbance at 214 nm.
- Elution: Non-sulfated Gastrin I will elute slightly earlier than the more polar sulfated Gastrin I (Gastrin II).
- Fraction Collection: Collect fractions corresponding to the two peaks for further analysis.

## Competitive Binding Assay for CCKBR

This protocol outlines a method to determine the binding affinity of sulfated and non-sulfated gastrin to the CCKBR expressed in a suitable cell line.

- Cell Culture: Culture cells stably expressing the human CCKBR (e.g., A431 or CHO cells) to confluence in appropriate media.
- Radioligand: Prepare a radiolabeled ligand, typically  $^{125}\text{I}$ -labeled non-sulfated gastrin-17.
- Incubation:
  - In a 96-well plate, add a fixed concentration of radiolabeled gastrin to each well.
  - Add increasing concentrations of unlabeled competitor (sulfated or non-sulfated gastrin) to different wells.
  - Add the CCKBR-expressing cells to each well.
  - Incubate at 37°C for a predetermined time to reach binding equilibrium (e.g., 60 minutes).

- Separation of Bound and Free Ligand:
  - Rapidly filter the contents of each well through a glass fiber filter to trap the cells with bound radioligand.
  - Wash the filters with ice-cold buffer to remove unbound radioligand.
- Quantification:
  - Measure the radioactivity retained on the filters using a gamma counter.
- Data Analysis:
  - Plot the percentage of bound radioligand against the concentration of the unlabeled competitor.
  - Calculate the IC50 (the concentration of competitor that inhibits 50% of specific binding) and subsequently the dissociation constant (Kd) using appropriate software.

## Radioimmunoassay (RIA) for Gastrin

This protocol describes a competitive immunoassay for the quantification of gastrin in biological samples.

- Reagent Preparation:
  - Antibody: A specific polyclonal or monoclonal antibody against gastrin.
  - Radiolabeled Gastrin (Tracer):<sup>125</sup>I-labeled gastrin.
  - Standard: A series of known concentrations of unlabeled gastrin.
  - Sample: Plasma or serum from the subject.
- Assay Procedure:
  - Pipette a fixed volume of the gastrin antibody and the radiolabeled gastrin into a series of tubes.

- Add either the standard gastrin solutions or the unknown samples to the respective tubes.
- Incubate the mixture for a specified period (e.g., 24-48 hours) at 4°C to allow for competitive binding.
- Separation:
  - Add a separation reagent (e.g., a second antibody that precipitates the primary antibody, or charcoal to adsorb free gastrin) to separate the antibody-bound gastrin from the free gastrin.
  - Centrifuge the tubes to pellet the bound fraction.
- Measurement:
  - Measure the radioactivity in the pellet (bound fraction) or the supernatant (free fraction) using a gamma counter.
- Calculation:
  - Construct a standard curve by plotting the percentage of bound radioactivity against the concentration of the gastrin standards.
  - Determine the concentration of gastrin in the unknown samples by interpolating their percentage of bound radioactivity on the standard curve.

## Signaling Pathway of Sulfated Gastrin I

Sulfated Gastrin I, like its non-sulfated counterpart, exerts its primary physiological effects by binding to the cholecystokinin B receptor (CCKBR), a G-protein coupled receptor.<sup>[4]</sup> The binding of gastrin to CCKBR on enterochromaffin-like (ECL) cells and parietal cells initiates a signaling cascade that ultimately leads to gastric acid secretion.<sup>[6][8]</sup>



[Click to download full resolution via product page](#)

Caption: Gastrin I signaling via the CCKBR.

The binding of sulfated Gastrin I to the CCKBR activates the Gq alpha subunit of the heterotrimeric G-protein. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca<sup>2+</sup>), and both Ca<sup>2+</sup> and DAG activate protein kinase C (PKC). The activation of PKC, along with other downstream effectors like the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, leads to the physiological responses of histamine release from ECL cells and the activation of the H<sup>+</sup>/K<sup>+</sup>-ATPase in parietal cells, resulting in gastric acid secretion.[5][9][10]

## Conclusion

The discovery of sulfated Gastrin I was a landmark in peptide hormone research, highlighting the importance of post-translational modifications in determining biological function. While both sulfated and non-sulfated forms of gastrin stimulate gastric acid secretion, subtle differences in their receptor affinity and metabolic stability suggest potentially distinct physiological roles that continue to be an area of active investigation. The experimental protocols and signaling pathway information provided in this guide offer a foundational resource for researchers aiming to further unravel the complexities of gastrin biology and its implications for human health and disease.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Human CCKBR (Gastrin/cholecystokinin type B receptor) QuickTest ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 2. physoc.org [physoc.org]
- 3. researchgate.net [researchgate.net]
- 4. Gastrin - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Gastric acid secretion: activation and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Neuroendocrine mechanism of gastric acid secretion: Historical perspectives and recent developments in physiology and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of ERK-MAPK signaling pathway in pentagastrin-regulated growth of large intestinal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Discovery and History of Sulfated Gastrin I: A Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12408143#discovery-and-history-of-sulfated-gastrin-i\]](https://www.benchchem.com/product/b12408143#discovery-and-history-of-sulfated-gastrin-i)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)